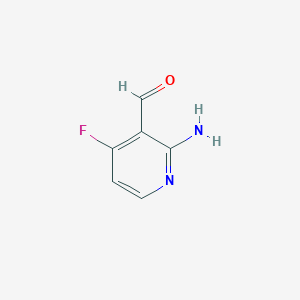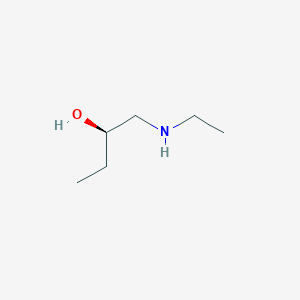
(2R)-1-(ethylamino)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(ethylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO It is a chiral secondary alcohol with an ethylamino group attached to the second carbon of the butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(ethylamino)butan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-1-(ethylamino)butan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method offers a scalable and efficient route for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-(ethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (2R)-1-(ethylamino)butan-2-one, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane, (2R)-1-(ethylamino)butane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: (2R)-1-(ethylamino)butan-2-one.
Reduction: (2R)-1-(ethylamino)butane.
Substitution: (2R)-1-(ethylamino)butyl chloride or bromide.
Applications De Recherche Scientifique
(2R)-1-(ethylamino)butan-2-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs with analgesic or anti-inflammatory properties.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (2R)-1-(ethylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. The ethylamino group can form ionic or hydrogen bonds with active sites of enzymes, influencing their activity and function. The compound’s chiral nature also allows it to exhibit enantioselective interactions, which can be crucial in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-(ethylamino)butan-2-ol: The enantiomer of (2R)-1-(ethylamino)butan-2-ol, with similar chemical properties but different biological activity due to its opposite chirality.
(2R)-butan-2-ol: A structurally similar compound lacking the ethylamino group, used as a solvent and intermediate in organic synthesis.
(2R)-1-amino-2-butanol: A related compound with an amino group instead of an ethylamino group, used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
This compound is unique due to its combination of a chiral secondary alcohol and an ethylamino group, which imparts distinct chemical reactivity and biological activity. Its ability to participate in enantioselective interactions makes it valuable in asymmetric synthesis and drug development.
Propriétés
Formule moléculaire |
C6H15NO |
|---|---|
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
(2R)-1-(ethylamino)butan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-3-6(8)5-7-4-2/h6-8H,3-5H2,1-2H3/t6-/m1/s1 |
Clé InChI |
JRLAKNMVEGRRGK-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@H](CNCC)O |
SMILES canonique |
CCC(CNCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)

![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)
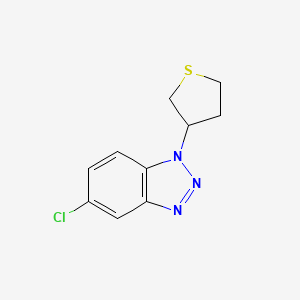

![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)

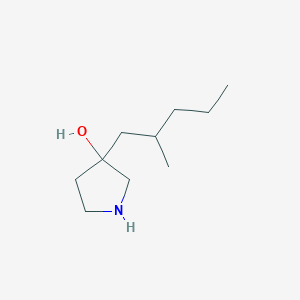
![1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid](/img/structure/B13561198.png)

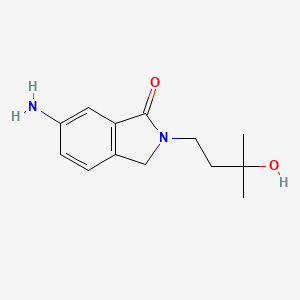
![3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)

